molecular formula C10H13NO3 B14542856 methyl (5Z,7Z)-1-methyl-2-oxo-3,4-dihydroazocine-3-carboxylate CAS No. 61856-34-6

methyl (5Z,7Z)-1-methyl-2-oxo-3,4-dihydroazocine-3-carboxylate

Cat. No.: B14542856
CAS No.: 61856-34-6
M. Wt: 195.21 g/mol
InChI Key: RSVFPPOIHLQILU-MRWCJKGFSA-N
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Description

Methyl (5Z,7Z)-1-methyl-2-oxo-3,4-dihydroazocine-3-carboxylate is a complex organic compound that belongs to the class of azocines. Azocines are eight-membered heterocyclic compounds containing nitrogen. This particular compound is characterized by its unique structure, which includes a dihydroazocine ring with two double bonds in the 5Z and 7Z positions, a methyl group, and a carboxylate ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (5Z,7Z)-1-methyl-2-oxo-3,4-dihydroazocine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the azocine ring through a cyclization reaction. This can be achieved by using a suitable precursor such as a linear polyene with appropriate functional groups. The cyclization is often catalyzed by a Lewis acid under controlled temperature and pressure conditions.

Once the azocine ring is formed, the introduction of the carboxylate ester group is carried out through esterification. This involves reacting the azocine derivative with methanol in the presence of an acid catalyst, such as sulfuric acid, to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl (5Z,7Z)-1-methyl-2-oxo-3,4-dihydroazocine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced azocine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Oxidized azocine derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced azocine derivatives with fewer double bonds.

    Substitution: Substituted azocine derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Methyl (5Z,7Z)-1-methyl-2-oxo-3,4-dihydroazocine-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl (5Z,7Z)-1-methyl-2-oxo-3,4-dihydroazocine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the interactions.

Comparison with Similar Compounds

Similar Compounds

    Cyclooctatetraene: An unsaturated derivative of cyclooctane with a similar ring structure but different functional groups.

    Tetrazine: A six-membered aromatic ring containing four nitrogen atoms, with different reactivity and applications.

Uniqueness

Methyl (5Z,7Z)-1-methyl-2-oxo-3,4-dihydroazocine-3-carboxylate is unique due to its specific combination of functional groups and double bond positions

Properties

CAS No.

61856-34-6

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

methyl (5Z,7Z)-1-methyl-2-oxo-3,4-dihydroazocine-3-carboxylate

InChI

InChI=1S/C10H13NO3/c1-11-7-5-3-4-6-8(9(11)12)10(13)14-2/h3-5,7-8H,6H2,1-2H3/b4-3-,7-5-

InChI Key

RSVFPPOIHLQILU-MRWCJKGFSA-N

Isomeric SMILES

CN1/C=C\C=C/CC(C1=O)C(=O)OC

Canonical SMILES

CN1C=CC=CCC(C1=O)C(=O)OC

Origin of Product

United States

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